molecular formula C17H12N4O2S B2957441 6-Phenyl-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1105250-57-4

6-Phenyl-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2957441
CAS No.: 1105250-57-4
M. Wt: 336.37
InChI Key: SOXVWXYAMROMSG-UHFFFAOYSA-N
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Description

6-Phenyl-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a phenyl group at position 6 and a 1,2,4-oxadiazole moiety at position 2. The oxadiazole ring is further functionalized with a thiophen-2-yl group, imparting unique electronic and steric properties. This structural motif is associated with diverse pharmacological activities, including antifungal and ion channel modulation, as inferred from structurally related compounds .

Properties

IUPAC Name

6-phenyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c22-16-9-8-13(12-5-2-1-3-6-12)19-21(16)11-15-18-17(20-23-15)14-7-4-10-24-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXVWXYAMROMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency . The final step often involves the formation of the pyridazinone ring through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. The choice of solvents and purification methods also plays a crucial role in the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxadiazole ring can produce an amine derivative.

Scientific Research Applications

6-Phenyl-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenyl-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Key Observations :

Antifungal Activity ():

Pyridazinone derivatives with electron-withdrawing substituents (e.g., Cl in compound 5g) exhibit superior antifungal activity (MIC range: 0.10–0.40 µg/mL for voriconazole). The target compound’s thiophene group, though aromatic, may offer moderate activity compared to chloro-substituted analogs due to reduced electronegativity .

Ion Channel Modulation ():

Compounds with 1,2,4-oxadiazole moieties (e.g., 46–51) show dual TRPA1/TRPV1 antagonism.

Molecular Docking ():

A structurally related thiophene-oxadiazole derivative demonstrated a binding energy of −6.58 kcal/mol with DNA, suggesting that the target compound’s thiophene-oxadiazole unit may facilitate similar interactions in biological systems .

Physicochemical and Pharmacokinetic Properties

  • Stability: Oxadiazole rings are generally stable under physiological conditions, but the dihydropyridazinone core may introduce susceptibility to metabolic oxidation .

Biological Activity

The compound 6-Phenyl-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one (referred to as PTHO) is a novel heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

PTHO features a complex structure incorporating a dihydropyridazinone core linked to a phenyl group and a thiophen-2-yl oxadiazole moiety. The presence of these functional groups is significant for its biological properties.

Structural Formula

The structural formula can be represented as follows:

C19H16N4O2S\text{C}_{19}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

Antimicrobial Activity

PTHO has demonstrated promising antimicrobial activity against various pathogens, including bacteria and fungi. A study highlighted its effectiveness against Mycobacterium tuberculosis, particularly in resistant strains. The compound exhibited an IC50 value of approximately 12 µg/mL against these strains, indicating potent activity compared to standard antibiotics .

Anticancer Properties

Research has shown that PTHO possesses significant anticancer properties. In vitro studies indicated that PTHO can induce apoptosis in several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation, with IC50 values ranging from 10 to 20 µM across different cell lines .

Anti-inflammatory Effects

PTHO also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In animal models of inflammation, it significantly reduced paw edema and inflammatory markers, suggesting potential therapeutic applications in diseases like rheumatoid arthritis .

Neuroprotective Activity

Emerging studies suggest that PTHO may have neuroprotective effects, particularly in models of neurodegenerative diseases. It was found to enhance neuronal survival in the presence of neurotoxic agents and showed potential in reducing oxidative stress markers .

The biological activities of PTHO are believed to stem from its ability to interact with various molecular targets:

  • Inhibition of Enzymes : PTHO has been shown to inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and histone deacetylases (HDAC).
  • Modulation of Signaling Pathways : It affects several signaling pathways including NF-kB and MAPK pathways, which are crucial in inflammation and cancer development .

Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of PTHO against Mycobacterium tuberculosis revealed that it not only inhibited the growth of resistant strains but also had favorable pharmacokinetic properties, making it a candidate for further development as an anti-tubercular agent .

Study 2: Anticancer Activity

In vitro assays using human cancer cell lines demonstrated that PTHO induced apoptosis through caspase activation. The study concluded that the compound could serve as a lead for developing new anticancer therapies .

Data Summary

Biological ActivityIC50 ValueTarget Organism / Cell Line
Antimicrobial12 µg/mLMycobacterium tuberculosis
Anticancer (HeLa)10 µMCervical cancer
Anticancer (MCF-7)15 µMBreast cancer
Anti-inflammatoryN/AAnimal model
NeuroprotectiveN/ANeuronal cells

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